N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that features a thiophene ring substituted with a chlorine atom, a methoxyethyl group, and an isoxazole carboxamide moiety
Mechanism of Action
Mode of Action
The presence of a chlorothiophene and a methoxyethyl group suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding .
Pharmacokinetics
Its molecular weight (14763 g/mol) and calculated LogP (256) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its stability under inert gas and at low temperatures suggests that it may be sensitive to oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivativeThe final step involves the formation of the isoxazole carboxamide moiety through a cyclization reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the isoxazole ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various thiophene derivatives .
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- **2-(5-chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide
- **5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group and the isoxazole ring differentiates it from other thiophene derivatives, potentially enhancing its stability and reactivity in various applications .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-7-8(5-15-18-7)12(16)14-6-9(17-2)10-3-4-11(13)19-10/h3-5,9H,6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEOEZYORNCDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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